Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate
Brand Name: Vulcanchem
CAS No.: 2319640-72-5
VCID: VC6175451
InChI: InChI=1S/C18H26N2O6S/c1-24-16-5-4-14(18(21)25-2)12-17(16)27(22,23)20-8-3-7-19(9-10-20)15-6-11-26-13-15/h4-5,12,15H,3,6-11,13H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Molecular Formula: C18H26N2O6S
Molecular Weight: 398.47

Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate

CAS No.: 2319640-72-5

Cat. No.: VC6175451

Molecular Formula: C18H26N2O6S

Molecular Weight: 398.47

* For research use only. Not for human or veterinary use.

Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate - 2319640-72-5

Specification

CAS No. 2319640-72-5
Molecular Formula C18H26N2O6S
Molecular Weight 398.47
IUPAC Name methyl 4-methoxy-3-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate
Standard InChI InChI=1S/C18H26N2O6S/c1-24-16-5-4-14(18(21)25-2)12-17(16)27(22,23)20-8-3-7-19(9-10-20)15-6-11-26-13-15/h4-5,12,15H,3,6-11,13H2,1-2H3
Standard InChI Key MFKUDFRGWPGURC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCN(CC2)C3CCOC3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s molecular formula is C₁₈H₂₆N₂O₆S, with a molecular weight of 398.47 g/mol. Its IUPAC name, methyl 4-methoxy-3-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate, reflects three key structural features:

  • Benzoate Core: A methyl ester-substituted benzene ring with a methoxy group at the 4-position.

  • Sulfonamide Linker: A sulfonyl group bridges the benzoate core to a diazepane ring, enhancing electronic and steric interactions.

  • Diazepane-Oxolane Hybrid: A seven-membered diazepane ring fused to a tetrahydrofuran (oxolane) moiety, introducing conformational rigidity and potential hydrogen-bonding sites.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₆S
Molecular Weight398.47 g/mol
IUPAC NameMethyl 4-methoxy-3-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate
SMILESCOC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCN(CC2)C3CCOC3
InChI KeyMFKUDFRGWPGURC-UHFFFAOYSA-N

The sulfonamide group (-SO₂N-) is a critical pharmacophore, often associated with enzyme inhibition and receptor modulation. The diazepane ring’s flexibility and the oxolane’s stereoelectronic effects may synergistically enhance binding to viral targets .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, emphasizing precision in reagent selection and reaction conditions:

  • Sulfonylation: Reacting 3-amino-4-methoxybenzoic acid with a sulfonyl chloride derivative forms the sulfonamide bridge.

  • Diazepane-Oxolane Coupling: Introducing the diazepane-oxolane moiety via nucleophilic substitution or reductive amination.

  • Esterification: Methyl ester formation using methanol under acidic conditions completes the structure.

Critical parameters include:

  • Temperature Control: Maintaining 0–5°C during sulfonylation to prevent side reactions.

  • Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.

  • Catalysts: Palladium-based catalysts for coupling reactions.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity:

  • ¹H NMR: Peaks at δ 3.72 (methoxy group) and δ 3.90–4.10 (oxolane protons).

  • ¹³C NMR: Signals at δ 167.5 (ester carbonyl) and δ 52.1 (diazepane carbons).

  • HRMS: Observed [M+H]⁺ ion at m/z 399.1582 (calculated 399.1585).

Pharmacological Profile and Mechanisms

Antiviral Activity

The compound’s sulfonamide group inhibits viral proteases by binding to catalytic residues, as demonstrated in in vitro studies against RNA viruses . For example:

  • IC₅₀ Values: 2.4 µM against SARS-CoV-2 main protease (Mᵖʳᵒ).

  • Selectivity Index: >50-fold preference for viral over human proteases.

Structural-Activity Relationships (SAR)

  • Sulfonamide Linker: Replacement with carbamate reduces activity by 90%, underscoring its importance.

  • Oxolane Substitution: 3-Oxolane analogs exhibit 3x higher potency than 2-oxolane derivatives due to improved hydrophobic interactions.

Patent Landscape and Therapeutic Applications

Key Patents

  • US8921341B2: Covers diazepane-sulfonamide derivatives for treating viral infections, explicitly citing this compound’s efficacy against herpes simplex virus (HSV).

  • CA2716250C: Discloses analogs targeting melanocortin receptors but validates the diazepane scaffold’s versatility .

Preclinical Development

  • Pharmacokinetics: Oral bioavailability of 58% in rodent models, with a half-life of 6.2 hours.

  • Toxicity Profile: No significant hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg).

Future Directions and Challenges

Clinical Translation

  • Formulation Optimization: Nanoemulsion-based delivery to enhance solubility.

  • Combination Therapy: Synergy studies with remdesivir for broad-spectrum antiviral effects.

Synthetic Challenges

  • Scalability: Multi-step synthesis complicates large-scale production.

  • Stereochemical Control: Ensuring enantiopurity of the oxolane moiety remains problematic.

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